molecular formula C11H10N2O2 B1253449 O-acetyl-N-(quinolin-4-yl)hydroxylamine

O-acetyl-N-(quinolin-4-yl)hydroxylamine

Cat. No.: B1253449
M. Wt: 202.21 g/mol
InChI Key: XREWKZBJANFHHC-UHFFFAOYSA-N
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Description

O-acetyl-N-(quinolin-4-yl)hydroxylamine is a compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-acetyl-N-(quinolin-4-yl)hydroxylamine typically involves the acetylation of N-(quinolin-4-yl)hydroxylamine. One common method involves the reaction of N-(quinolin-4-yl)hydroxylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

O-acetyl-N-(quinolin-4-yl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

O-acetyl-N-(quinolin-4-yl)hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-acetyl-N-(quinolin-4-yl)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure that forms the backbone of many biologically active compounds.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

Uniqueness

O-acetyl-N-(quinolin-4-yl)hydroxylamine is unique due to its acetylated hydroxylamine group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(quinolin-4-ylamino) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)15-13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREWKZBJANFHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876290
Record name 4-ACETYLOXYAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32343-74-1, 32654-59-4
Record name 4(1H)-Quinolinone, O-acetyloxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32343-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ACETYLOXYAMINOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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